molecular formula C34H40O2 B156677 (6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran CAS No. 132213-91-3

(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran

Cat. No. B156677
CAS RN: 132213-91-3
M. Wt: 480.7 g/mol
InChI Key: FCKPVRRPIFRTES-LOYHVIPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a chemical compound that belongs to the class of cannabinoids. Cannabinoids are compounds that are derived from the cannabis plant and have been shown to have a wide range of therapeutic effects.

Mechanism of Action

The mechanism of action of ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is not fully understood. However, it is believed to work by interacting with the endocannabinoid system, which is a complex system of receptors and neurotransmitters that is involved in regulating various physiological processes, including pain, inflammation, mood, and appetite.
Biochemical and physiological effects:
((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to have antitumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran in lab experiments is that it has been shown to have a wide range of therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran. One direction is to study its effects on other conditions, such as epilepsy, Parkinson's disease, and multiple sclerosis. Another direction is to study its effects on different types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop new drugs based on its therapeutic effects.
Conclusion:
In conclusion, ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a promising compound that has been shown to have a wide range of therapeutic effects. Its mechanism of action is not fully understood, but it is believed to work by interacting with the endocannabinoid system. Further research is needed to fully understand its effects and to develop new drugs based on its therapeutic effects.

Synthesis Methods

The synthesis method for ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran involves several steps. The first step is the synthesis of the precursor compound, which involves the reaction of 2,4,6-trimethylphenol with 1,4-dibromobenzene to form 2,4,6-trimethylphenyl-4-bromobenzene. The second step is the reaction of 2,4,6-trimethylphenyl-4-bromobenzene with 4-biphenylmethanol to form ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran.

Scientific Research Applications

((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran has been shown to have a wide range of therapeutic effects. It has been studied for its potential use in the treatment of various conditions, including pain, inflammation, anxiety, and depression. It has also been studied for its potential use in cancer treatment.

properties

CAS RN

132213-91-3

Molecular Formula

C34H40O2

Molecular Weight

480.7 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-1-[(4-phenylphenyl)methoxy]-6a,7,10,10a-tetrahydrobenzo[c]chromene

InChI

InChI=1S/C34H40O2/c1-5-6-8-11-26-21-31(35-23-25-15-17-28(18-16-25)27-12-9-7-10-13-27)33-29-20-24(2)14-19-30(29)34(3,4)36-32(33)22-26/h7,9-10,12-18,21-22,29-30H,5-6,8,11,19-20,23H2,1-4H3/t29-,30-/m1/s1

InChI Key

FCKPVRRPIFRTES-LOYHVIPDSA-N

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5

SMILES

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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